molecular formula C20H24F3N3O2 B1469638 {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester CAS No. 1311278-96-2

{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester

Cat. No.: B1469638
CAS No.: 1311278-96-2
M. Wt: 395.4 g/mol
InChI Key: BGQFVDVRCIKXRT-UHFFFAOYSA-N
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Description

{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester is a synthetic organic compound with the molecular formula C₂₀H₂₄F₃N₃O₂ and a molecular weight of 395.426 g/mol (CAS: 1354019-23-0) . It features a pyridine core substituted with a dimethylamino group at position 2 and a trifluoromethyl group at position 3. A benzyl group, linked to the pyridine via position 3, is further functionalized with a methyl-amino acetic acid ethyl ester moiety.

Purity levels for commercial batches range from 95% (Fluorochem-B) to ≥97% for its positional isomer (CAS: 1311279-16-9) , indicating variability in synthetic optimization.

Properties

IUPAC Name

ethyl 2-[[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methyl-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O2/c1-5-28-18(27)13-26(4)12-14-7-6-8-15(9-14)17-10-16(20(21,22)23)11-24-19(17)25(2)3/h6-11H,5,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQFVDVRCIKXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CC1=CC(=CC=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester is a complex organic molecule notable for its unique structural features, including a trifluoromethyl group and a dimethylamino group. These functional groups contribute significantly to its biological activity, making it a subject of interest in pharmacological research.

Structural Characteristics

The structure of the compound can be described as follows:

  • Chemical Formula : C15H16F3N2O2
  • Molecular Weight : 320.30 g/mol
  • IUPAC Name : Ethyl 2-{[3-(2-dimethylamino-5-trifluoromethylpyridin-3-yl)benzyl]methylamino}acetate

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an enzyme inhibitor and its effects on specific receptor interactions.

The trifluoromethyl group enhances the compound's binding affinity to biological targets, while the dimethylamino group affects solubility and bioavailability. This combination allows the compound to modulate various signaling pathways, leading to diverse biological effects such as:

  • Inhibition of Enzyme Activity : The compound has shown promising results in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Preliminary studies suggest that it may act on neurotransmitter receptors, influencing synaptic transmission.

Case Study 1: Enzyme Inhibition

A study published in MDPI highlighted that compounds with trifluoromethyl groups exhibit enhanced potency against certain enzymes. The inclusion of the trifluoromethyl group in this compound was found to increase its effectiveness in inhibiting serotonin uptake by sixfold compared to non-fluorinated analogs .

Case Study 2: Neurotransmitter Receptor Interaction

Research focusing on receptor interactions indicated that the compound could potentially modulate serotonin receptors, which are crucial for various neurological functions. The presence of the dimethylamino group was noted to enhance receptor binding affinity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityKey Findings
Compound AStructure AModerate enzyme inhibitionLess effective than the target compound
Compound BStructure BStrong receptor modulationSimilar activity but lower binding affinity
Target CompoundC15H16F3N2O2\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_2\text{O}_2High enzyme inhibition and receptor modulationEnhanced potency due to trifluoromethyl and dimethylamino groups

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity CAS Number Reference ID
{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester C₂₀H₂₄F₃N₃O₂ 395.426 3-benzyl, pyridine-2-dimethylamino-5-CF₃, ethyl ester 95% 1354019-23-0
{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester (positional isomer) C₂₀H₂₄F₃N₃O₂ 395.42 4-benzyl, pyridine-2-dimethylamino-5-CF₃, ethyl ester ≥97% 1311279-16-9
N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-2-ethoxy-acetamide C₁₈H₂₀F₃N₃O₂ 367.37 Ethoxy-acetamide (replaces methyl-amino acetic acid ethyl ester) 95%+ Not provided
Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate C₁₉H₁₈ClF₃N₂O₃ 430.81 Chloro-CF₃-pyridine, 4-methylbenzyl, oxopropanoate Not specified 306976-41-0

Preparation Methods

Synthesis of the Pyridinyl Intermediate

  • The 2-dimethylamino-5-trifluoromethyl-pyridin-3-yl moiety is typically prepared by selective substitution reactions on a pyridine ring. This involves:
    • Introduction of the trifluoromethyl group at the 5-position using trifluoromethylation reagents under controlled conditions.
    • Installation of the dimethylamino group at the 2-position via nucleophilic substitution or amination reactions.
  • The pyridinyl intermediate is then functionalized at the 3-position for subsequent coupling.

Preparation of the Benzyl-Methyl-Amino Acetic Acid Ethyl Ester Moiety

  • The benzyl group bearing the methyl-amino substituent is prepared through reductive amination or alkylation reactions.
  • The acetic acid ethyl ester portion is introduced by esterification of glycine derivatives or by using ethyl bromoacetate in alkylation reactions.
  • The methyl-amino group is typically introduced by methylation of the amino group or by using methylamine derivatives.

Coupling of the Pyridinyl and Benzyl Moieties

  • The key step involves the formation of a carbon-nitrogen bond between the pyridinyl and benzyl components.
  • This is achieved through nucleophilic substitution or reductive amination, where the benzyl-methyl-amino acetic acid ethyl ester acts as a nucleophile attacking an activated pyridinyl intermediate.
  • Reaction conditions typically involve polar aprotic solvents such as acetonitrile or tetrahydrofuran, with bases like triethylamine to facilitate the coupling.

Reaction Conditions and Parameters

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Pyridinyl functionalization Trifluoromethylation agents, amination reagents Polar aprotic solvents 0-80°C Several hours Controlled substitution to avoid overreaction
Benzyl moiety preparation Reductive amination agents, methylating agents Methanol, ethanol Room temp to 60°C 2-6 hours Use of mild reducing agents preferred
Coupling reaction Base (triethylamine), coupling agents Acetonitrile, THF 25-50°C 4-12 hours Stirring under inert atmosphere recommended
Esterification Ethanol, acid catalyst (e.g., HCl, sulfuric acid) Ethanol Reflux (78°C) 3-8 hours Removal of water to drive reaction forward
Purification Crystallization, chromatography Various Ambient Variable Monitoring by HPLC or TLC advised

Research Findings and Optimization

  • The trifluoromethylation step requires precise control of reagent stoichiometry and temperature to prevent side reactions and ensure selective substitution at the 5-position of the pyridine ring.
  • The coupling reaction efficiency is significantly improved by using polar aprotic solvents and mild bases, which enhance nucleophilicity without degrading sensitive functional groups.
  • Esterification yields are optimized by removing water continuously and maintaining reflux conditions to shift equilibrium toward ester formation.
  • Purity and yield are enhanced by employing chromatographic purification and recrystallization from suitable solvents such as ethyl acetate or ethanol.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Outcome/Remarks
Pyridinyl Intermediate Selective trifluoromethylation and amination CF3 sources, amination reagents, controlled temperature High regioselectivity achieved
Benzyl-Methyl-Amino Acetic Acid Ethyl Ester Reductive amination, methylation, esterification Reducing agents, methylating agents, ethanol Efficient functional group installation
Coupling Reaction Nucleophilic substitution or reductive amination Triethylamine, acetonitrile, THF High coupling efficiency, minimal side products
Final Esterification Acid-catalyzed esterification Ethanol, acid catalyst, reflux High yield of ethyl ester formation
Purification Chromatography, crystallization Various solvents High purity product obtained

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as coupling pyridine derivatives with benzyl-methyl-amino intermediates followed by esterification. A critical step is hydrolysis under basic conditions (e.g., sodium hydroxide in ethanol/water mixtures), as described in analogous trifluoromethylpyridine syntheses . Purity optimization may involve recrystallization, silica gel chromatography, or HPLC. LCMS (e.g., m/z 338 [M+H]+ in similar compounds) is essential for tracking reaction progress and verifying molecular weight .

Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?

  • Methodology : Solubility profiling requires testing in solvents (e.g., DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under acidic/neutral/alkaline conditions (e.g., 0.1 M HCl, PBS, NaOH) should employ LCMS or NMR to detect degradation products. For example, trifluoromethyl groups in related compounds show stability in ethanol but may hydrolyze under strong bases .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

  • Methodology : Combine NMR (¹H, ¹³C, 19F) to confirm substituent positions and fluorine environments. High-resolution mass spectrometry (HRMS) validates molecular formula, while FT-IR identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). X-ray crystallography may resolve stereochemistry if crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as enzymes or receptors?

  • Methodology : Use molecular docking (AutoDock, Schrödinger) to simulate interactions with target proteins. QSAR models can correlate structural features (e.g., trifluoromethyl groups, ester flexibility) with activity. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives with modified pyridine or benzyl groups?

  • Methodology : Synthesize analogs with substituent variations (e.g., replacing dimethylamino with pyrrolidinyl) and test in biological assays (e.g., IC₅₀ in enzyme inhibition). Compare logP values (HPLC-derived) and steric parameters (molecular volume) to correlate physicochemical properties with activity .

Q. How can researchers design in vivo pharmacokinetic studies to assess bioavailability and metabolism?

  • Methodology : Administer the compound (e.g., IV/oral) to animal models and collect plasma samples at timed intervals. LC-MS/MS quantifies parent compound and metabolites. MetID studies (e.g., liver microsomes + NADPH) identify metabolic pathways (e.g., ester hydrolysis to carboxylic acid) .

Q. What separation technologies are optimal for isolating this compound from complex reaction mixtures?

  • Methodology : Membrane filtration or centrifugal partition chromatography (CPC) can separate polar intermediates. For scale-up, simulated moving bed (SMB) chromatography improves yield. Evidence from CRDC subclass RDF2050104 supports membrane-based methods for trifluoromethyl-containing compounds .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodology : Re-evaluate assay conditions (e.g., cell lines, incubation times) and compound purity (HPLC ≥98%). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity). Cross-reference with structural analogs (e.g., methyl ester vs. carboxylic acid derivatives) to identify functional group dependencies .

Q. What experimental controls are critical when studying the compound’s stability in biological matrices?

  • Methodology : Include negative controls (matrix without compound) and stability markers (e.g., internal standards). Monitor temperature, light exposure, and matrix composition (e.g., serum proteins). Use deuterated analogs as internal standards in LCMS to account for matrix effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester
Reactant of Route 2
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{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester

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